IRL 1038

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

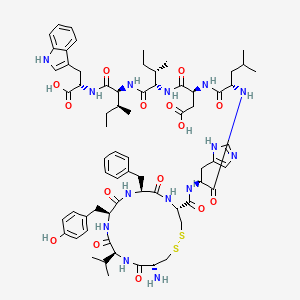

(3S)-3-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKRDJJNWJFOP-PJLZVMSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H92N14O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRL-1038

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of IRL-1038's pharmacological profile. This guide includes a summary of its binding affinity, in vitro functional activity, and the experimental methodologies used for its characterization.

Introduction

Endothelin (ET) peptides are potent vasoactive agents that exert their effects through two main receptor subtypes: ETA and ETB. The ETB receptor, in particular, plays a complex role in vascular tone regulation, mediating both vasodilation and vasoconstriction. IRL-1038 has been identified as a selective antagonist for the ETB receptor, making it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.

Core Mechanism of Action: Selective ETB Receptor Antagonism

The primary mechanism of action of IRL-1038 is its competitive antagonism of the endothelin B (ETB) receptor.[1][2] It binds to the ETB receptor with high affinity, thereby preventing the binding of endogenous endothelin peptides (e.g., ET-1, ET-3) and inhibiting their downstream signaling effects.

Molecular Interaction

IRL-1038, chemically identified as [Cys11-Cys15]-ET-1(11-21), is a peptide fragment of endothelin-1.[1] Its structure allows it to selectively bind to the ETB receptor over the ETA receptor.

Quantitative Pharmacological Data

The selectivity of IRL-1038 for the ETB receptor is demonstrated by a significant difference in its binding affinities for the two endothelin receptor subtypes.

| Parameter | ETB Receptor | ETA Receptor | Source |

| Binding Affinity (Ki) | 6-11 nM | 0.4-0.7 µM | [1] |

This table clearly illustrates the higher affinity of IRL-1038 for the ETB receptor, with Ki values in the nanomolar range, compared to the micromolar affinity for the ETA receptor.

Signaling Pathway of IRL-1038 Action

The following diagram illustrates the signaling pathway affected by IRL-1038. Under normal physiological conditions, endothelin binding to the ETB receptor on endothelial cells stimulates the release of nitric oxide (NO) and prostacyclin, leading to vasodilation. IRL-1038 blocks this interaction, thereby inhibiting endothelium-dependent vasodilation.

Experimental Protocols

The pharmacological profile of IRL-1038 has been characterized through various in vitro experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of IRL-1038 for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from tissues expressing either ETA or ETB receptors (e.g., rat aorta for ETA, guinea pig ileum for ETB).

-

Radioligand: A radiolabeled endothelin, such as [125I]ET-1, was used as the ligand.

-

Competition Binding: The prepared membranes were incubated with the radioligand in the presence of increasing concentrations of unlabeled IRL-1038.

-

Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a gamma counter.

-

Data Analysis: The concentration of IRL-1038 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Contraction Assays)

Objective: To assess the antagonist activity of IRL-1038 at the ETB receptor.

Methodology:

-

Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum or trachea (expressing ETB receptors) and rat aorta (expressing ETA receptors), were isolated and mounted in organ baths.

-

Stimulation: The tissues were stimulated with an ETB receptor agonist (e.g., ET-3) to induce contraction.

-

Antagonism: The ability of IRL-1038 to inhibit the agonist-induced contraction was measured by pre-incubating the tissues with IRL-1038 before adding the agonist.

-

Data Analysis: Dose-response curves were generated to determine the potency of IRL-1038 as an antagonist. The results demonstrated that 3 µM IRL-1038 antagonized ETB receptor-mediated contraction without affecting ETA receptor-mediated contraction.

Endothelium-Dependent Vascular Relaxation Studies

Objective: To evaluate the effect of IRL-1038 on endothelin-induced, endothelium-dependent vasodilation.

Methodology:

-

Tissue Preparation: Rat aortic rings with intact endothelium were pre-contracted with norepinephrine.

-

Induction of Relaxation: Endothelins (ET-1 or ET-3) were added to induce endothelium-dependent relaxation.

-

Antagonism: The effect of IRL-1038 on this relaxation was assessed by pre-incubating the aortic rings with IRL-1038.

-

Results: IRL-1038 was found to inhibit the endothelium-dependent relaxation induced by endothelins, suggesting it is an antagonist of the ETB receptor responsible for the release of relaxing factors from the vascular endothelium.

Summary of Biological Activity

-

ETB Receptor Antagonist: IRL-1038 is a selective antagonist of the ETB endothelin receptor.

-

In Vitro Effects: It has been shown to antagonize ETB receptor-mediated contraction in smooth muscle tissues and inhibit endothelium-dependent vascular relaxation induced by endothelins.

-

Selectivity: IRL-1038 displays significantly higher affinity for the ETB receptor compared to the ETA receptor.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C68H92N14O15S2 | |

| Molecular Weight | 1410 g/mol | |

| Amino Acid Sequence | CVYFCHLDIIW | |

| Modifications | Disulfide bridge between Cys-1 and Cys-5 | |

| CAS Number | 144602-02-8 |

Conclusion

IRL-1038 is a well-characterized, potent, and selective ETB receptor antagonist. Its high affinity and selectivity for the ETB receptor make it an invaluable research tool for investigating the diverse physiological and pathophysiological roles of the ETB receptor system. The data presented in this guide provide a comprehensive overview of its mechanism of action and pharmacological properties, which can aid in the design of future preclinical and potentially clinical studies.

References

In-Depth Technical Guide: IRL-1038, a Selective Endothelin B (ETB) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL-1038 is a potent and highly selective antagonist of the endothelin B (ETB) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), is a critical regulator of vascular tone, cell proliferation, and hormone production. While the ETA receptor is primarily associated with vasoconstriction, the ETB receptor exhibits a more complex and multifaceted role, including vasodilation via the release of nitric oxide and prostacyacyclin from endothelial cells, as well as vasoconstriction in vascular smooth muscle cells. The selective blockade of the ETB receptor by IRL-1038 allows for the precise investigation of its functions, offering therapeutic potential in various cardiovascular and other diseases. This document provides a comprehensive technical overview of IRL-1038, including its chemical properties, binding characteristics, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

IRL-1038 is a modified fragment of endothelin-1. Its chemical structure and properties are summarized below.

| Property | Value |

| Sequence | Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp (Disulfide bridge: Cys1-Cys5) |

| Molecular Formula | C68H92N14O15S2 |

| Molecular Weight | 1410.66 g/mol |

| CAS Number | 144602-02-8 |

| Solubility | Soluble to 1 mg/ml in 20% acetonitrile |

| Storage | Desiccate at -20°C |

Pharmacology

Mechanism of Action

IRL-1038 acts as a competitive antagonist at the ETB receptor. By binding to the receptor, it prevents the endogenous endothelin peptides from activating the downstream signaling cascades. This selective inhibition allows for the functional dissection of ETB receptor-mediated effects from those mediated by the ETA receptor.

Binding Affinity and Selectivity

The defining characteristic of IRL-1038 is its high affinity and selectivity for the ETB receptor over the ETA receptor. This has been demonstrated in numerous radioligand binding studies.

| Receptor Subtype | Ligand | Ki (Inhibition Constant) | Species/Tissue | Reference |

| ETB | IRL-1038 | 6-11 nM | Rat, Guinea Pig, Pig, Human tissues | [1] |

| ETA | IRL-1038 | 0.4-0.7 µM | Rat, Guinea Pig, Pig, Human tissues | [1] |

Note: Ki values represent the concentration of the competing ligand (IRL-1038) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

In Vitro and In Vivo Activity

-

In Vitro: In isolated rat aorta, IRL-1038 has been shown to selectively inhibit the endothelium-dependent relaxation induced by endothelins.[2] At concentrations of 0.3-3 µM, it effectively blocks the vasodilation mediated by ETB receptors on endothelial cells without affecting carbachol-induced relaxation, demonstrating its specificity.[2] Furthermore, in the presence of endothelium, IRL-1038 augments the contractile effects of endothelins, consistent with the blockade of ETB-mediated vasodilation.[2] In guinea pig ileal and tracheal smooth muscle, 3 µM IRL-1038 antagonized ETB receptor-mediated contraction without exhibiting any significant agonistic activity.

-

In Vivo: While specific pharmacokinetic data for IRL-1038 is limited in the public domain, studies with other selective ETB antagonists like BQ-788 have shown that intravenous administration can inhibit the depressor response (vasodilation) induced by ET-1 or ETB-selective agonists. These studies also indicate that ETB receptor blockade can lead to an increase in the plasma concentration of ET-1, as the ETB receptor is involved in its clearance.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of IRL-1038 for ETB and ETA receptors.

Materials:

-

Membrane preparations from cells or tissues expressing either ETA or ETB receptors.

-

Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).

-

IRL-1038 stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of IRL-1038 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled ET-1 (1 µM, for non-specific binding) or 50 µL of IRL-1038 dilution.

-

50 µL of [125I]-ET-1 (final concentration ~25-50 pM).

-

150 µL of membrane preparation (20-50 µg protein).

-

-

Incubate the plate at 30°C for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a beta or gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the IRL-1038 concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vascular Reactivity Assay (Aortic Ring Assay)

This protocol outlines the procedure to assess the functional antagonist activity of IRL-1038 on isolated arterial rings.

Materials:

-

Thoracic aorta from a rat.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2/5% CO2.

-

Phenylephrine or Norepinephrine.

-

Endothelin-1.

-

IRL-1038.

-

Organ bath system with force transducers.

Procedure:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2/5% CO2.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with IRL-1038 (at various concentrations) or vehicle for 30 minutes.

-

Generate a cumulative concentration-response curve to an ETB agonist (e.g., sarafotoxin S6c) or to ET-1 to assess the effect of IRL-1038 on ETB-mediated relaxation (in pre-contracted rings) or contraction.

-

Record the isometric tension and analyze the data to determine the potency and efficacy of the agonist in the presence and absence of the antagonist.

Signaling Pathways and Experimental Workflows

Endothelin B Receptor Signaling Pathway

The ETB receptor, upon activation by endothelin peptides, couples to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate a variety of intracellular signaling cascades.

Caption: Simplified ETB receptor signaling pathway and the inhibitory action of IRL-1038.

Experimental Workflow for Characterizing IRL-1038

The characterization of a selective receptor antagonist like IRL-1038 follows a logical progression from in vitro binding and functional assays to in vivo studies.

Caption: A typical preclinical workflow for the characterization of a selective receptor antagonist.

Conclusion

IRL-1038 is a valuable pharmacological tool for the investigation of the endothelin system. Its high selectivity for the ETB receptor allows for the precise delineation of ETB-mediated physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the in vivo pharmacokinetics and therapeutic potential of IRL-1038 and similar selective ETB antagonists is warranted to explore their utility in treating a range of cardiovascular and other diseases.

References

The Discovery and Development of IRL 1038: A Technical Guide to a First-Generation Selective Endothelin B Receptor Antagonist

Foreword: This document provides a comprehensive technical overview of IRL 1038, a pioneering selective antagonist of the endothelin B (ETB) receptor. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of the endothelin system. This guide details the discovery, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data and detailed experimental methodologies. It is important to note that a foundational paper on this compound, originally published in FEBS Letters in 1992, was later retracted in 1994.[1][2] This guide presents information from the original and other relevant publications to provide a historical and scientific context for this compound.

Introduction to this compound

This compound, chemically identified as [Cys11-Cys15]-endothelin-1(11-21), is a synthetic peptide fragment derived from endothelin-1.[1] It was one of the first compounds identified as a potent and selective antagonist for the endothelin B (ETB) receptor subtype.[1][3] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The discovery of selective antagonists like this compound was a significant step in dissecting the distinct physiological roles of the ETA and ETB receptors.

Molecular Profile of this compound:

| Property | Value |

| Chemical Name | [Cys11-Cys15]-endothelin-1(11-21) |

| CAS Number | 144602-02-8 |

| Molecular Formula | C68H92N14O15S2 |

| Molecular Weight | 1410. g/mol |

| Sequence | CVYFCHLDIIW (Disulfide bridge: Cys1-Cys5) |

Mechanism of Action and In Vitro Pharmacology

This compound functions as a competitive antagonist at the ETB receptor. Its selectivity is a key feature, demonstrating a significantly higher affinity for the ETB receptor compared to the ETA receptor.

Receptor Binding Affinity

Initial characterization of this compound involved radioligand binding assays to determine its affinity for both ETA and ETB receptors. These studies utilized membranes from various tissues of rats, guinea pigs, pigs, and humans. The key findings from these binding studies are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (Inhibition Constant) |

| ETB Receptor | This compound | 6-11 nM |

| ETA Receptor | This compound | 0.4-0.7 µM |

Ki values represent the concentration of the competing ligand (this compound) that binds to 50% of the receptors in the presence of a radiolabeled endothelin.

These data clearly illustrate the selectivity of this compound for the ETB receptor, with an affinity approximately 40- to 100-fold higher than for the ETA receptor.

Functional Antagonism

The antagonistic properties of this compound were further elucidated through functional assays, primarily focusing on smooth muscle contraction.

-

ETB-Mediated Contraction: In preparations such as guinea pig ileal and tracheal smooth muscle, where ET-3 (an ETB receptor agonist) induces contraction, this compound was shown to antagonize this effect. A concentration of 3 µM this compound effectively blocked ETB receptor-mediated contraction without exhibiting any significant agonistic activity itself.

-

ETA-Mediated Contraction: Conversely, in tissues like the rat aortic smooth muscle, where contraction is primarily mediated by ETA receptors, this compound did not have a significant effect on endothelin-1 induced contractions.

-

Endothelium-Dependent Vasorelaxation: In isolated rat aorta with intact endothelium, both endothelin-1 and endothelin-3 can induce relaxation, a process mediated by endothelial ETB receptors leading to the release of nitric oxide. This compound, at concentrations of 0.3-3 µM, was found to inhibit this endothelium-dependent vasorelaxation. Interestingly, in the presence of the endothelium, this compound augmented the contractile effects of endothelins, presumably by blocking the counteracting vasorelaxation.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Protocol:

-

Membrane Preparation: Tissues rich in ETA receptors (e.g., rat aorta) and ETB receptors (e.g., guinea pig ileum or cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: The membrane suspension is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1 or [125I]ET-3) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the functional antagonist activity of this compound on ETB and ETA receptor-mediated smooth muscle contraction.

Protocol:

-

Tissue Preparation: Animals (e.g., guinea pigs, rats) are euthanized, and specific tissues are dissected. For example, segments of the ileum, trachea, or aorta are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Isometric Tension Recording: The tissue segments are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated by the stepwise addition of an agonist (e.g., ET-3 for ETB-mediated contraction, ET-1 for ETA-mediated contraction).

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

-

Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The contractile responses are measured as a percentage of the maximum response to a standard contractile agent (e.g., potassium chloride). The potency of the antagonist can be quantified by determining the pA2 value from a Schild plot analysis if a parallel rightward shift in the agonist dose-response curve is observed.

Signaling Pathways and Experimental Workflows

ETB Receptor Signaling Pathway

The ETB receptor, a G protein-coupled receptor, activates multiple intracellular signaling cascades upon agonist binding. This compound, as an antagonist, blocks these downstream events.

Caption: ETB receptor signaling pathway blocked by this compound.

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional assays.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound was a landmark compound in the study of the endothelin system. Its high selectivity for the ETB receptor provided a valuable pharmacological tool to differentiate the functions of the ETA and ETB receptor subtypes. The data from binding and functional assays consistently demonstrated its profile as a potent ETB antagonist. While the retraction of the initial publication adds a layer of complexity to its history, the subsequent research that has cited and built upon the properties of this compound underscores its importance in the field. The methodologies and findings associated with this compound have contributed significantly to our understanding of endothelin receptor pharmacology and have paved the way for the development of subsequent generations of endothelin receptor modulators for various therapeutic applications.

References

- 1. An endothelin B receptor-selective antagonist: this compound, [Cys11-Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin Beta Receptor Antagonist this compound - Echelon Biosciences [echelon-inc.com]

Chemical Structure and Physicochemical Properties

An In-Depth Technical Guide to IRL 1038: A Selective Endothelin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, with a particular focus on the endothelin system.

This compound is a synthetic peptide that acts as a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] Its structure is derived from the C-terminal fragment of endothelin-1, specifically [Cys11-Cys15]-endothelin-1(11-21).[3]

Amino Acid Sequence: The linear amino acid sequence of this compound is Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp. A disulfide bridge exists between the cysteine residues at positions 1 and 5 of this sequence.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 1410 g/mol | |

| Molecular Formula | C₆₈H₉₂N₁₄O₁₅S₂ | |

| Solubility | Soluble to 1 mg/ml in 20% acetonitrile | |

| Storage | Desiccate at -20°C | |

| CAS Number | 144602-02-8 |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively antagonizing the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR). The endothelin system plays a crucial role in vasoconstriction and cell proliferation. There are two main endothelin receptor subtypes: ETA and ETB. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the role of the ETB receptor is more complex. ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.

This compound demonstrates a significantly higher binding affinity for the ETB receptor compared to the ETA receptor, making it a valuable tool for studying the specific roles of the ETB receptor.

Binding Affinity

The following table summarizes the binding affinity of this compound for both endothelin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| ETB Receptor | 6-11 nM |

| ETA Receptor | 0.4-0.7 µM |

Data compiled from multiple sources.

This significant difference in binding affinity underscores the selectivity of this compound for the ETB receptor.

Endothelin B Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the endothelin B receptor and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.

Experimental Workflow

Methodology

-

Membrane Preparation:

-

Culture cells expressing the target endothelin receptor (ETA or ETB) to confluence.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-ET-1, typically at a concentration near its Kd).

-

Varying concentrations of the unlabeled competitor, this compound.

-

The cell membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl).

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site or two-site competition model using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vascular Contraction Assay

This protocol describes an ex vivo method to assess the functional antagonist activity of this compound on isolated blood vessels.

Methodology

-

Tissue Preparation:

-

Humanely euthanize a suitable animal model (e.g., rat, mouse) in accordance with institutional guidelines.

-

Carefully dissect a blood vessel of interest (e.g., thoracic aorta, mesenteric artery) and place it in a cold, oxygenated physiological salt solution (PSS) (e.g., Krebs-Henseleit solution).

-

Clean the vessel of adherent connective tissue and cut it into rings of approximately 2-3 mm in length.

-

-

Isometric Tension Recording:

-

Mount the arterial rings in an organ bath containing oxygenated PSS maintained at 37°C.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic changes of the PSS.

-

-

Experimental Protocol:

-

Induce a reference contraction by adding a high concentration of potassium chloride (KCl) to the organ bath to ensure tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to an endothelin agonist (e.g., ET-1 or the ETB-selective agonist, sarafotoxin S6c).

-

Record the contractile responses at each agonist concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Determine the pA₂ value, a measure of the antagonist's potency, from a Schild plot analysis to quantify the competitive antagonism.

-

Preclinical and Research Applications

This compound has been utilized in numerous preclinical studies to investigate the physiological and pathophysiological roles of the ETB receptor. Its selectivity makes it an invaluable pharmacological tool for dissecting the distinct contributions of ETA and ETB receptors in various biological processes, including:

-

Cardiovascular Regulation: Studying the role of ETB receptors in blood pressure control, endothelial function, and the pathogenesis of hypertension and atherosclerosis.

-

Renal Physiology: Investigating the involvement of ETB receptors in renal hemodynamics and sodium and water homeostasis.

-

Neurobiology: Exploring the function of ETB receptors in the central and peripheral nervous systems.

Conclusion

This compound is a well-characterized and highly selective ETB receptor antagonist that has significantly contributed to our understanding of the endothelin system. Its defined chemical structure, well-documented physicochemical properties, and established pharmacological profile make it an essential tool for researchers in both academic and industrial settings. The experimental protocols detailed in this guide provide a solid foundation for the further investigation and application of this important research compound.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. IRL-1038 | CAS 144602-02-8 | IRL1038 | Tocris Bioscience [tocris.com]

- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endothelin B Receptor Antagonist IRL 1038: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of IRL 1038, a potent and selective antagonist of the endothelin B (ETB) receptor. This document details the binding affinity, functional activity, and signaling pathways associated with this compound, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing complex biological processes.

Core Compound: this compound

This compound, also known as [Cys11-Cys15]-endothelin-1(11-21), is a synthetic peptide derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor. Its high selectivity for the ETB receptor over the ETA receptor makes it a valuable tool for dissecting the distinct functions of these two receptor subtypes.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through radioligand binding assays and functional smooth muscle contraction studies.

Binding Affinity

This compound demonstrates a significantly higher affinity for the ETB receptor compared to the ETA receptor across various species.[1]

Table 1: Binding Affinity (Ki) of this compound for Endothelin Receptors

| Receptor Subtype | Ki (Inhibition Constant) | Species/Tissues |

| ETB | 6 - 11 nM | Rat, Guinea Pig, Pig, Human (membrane preparations) |

| ETA | 0.4 - 0.7 µM | Rat, Guinea Pig, Pig, Human (membrane preparations) |

Data compiled from Urade et al., 1992.[1]

Functional Activity

In vitro functional assays have confirmed the antagonistic properties of this compound at the ETB receptor.

Table 2: Functional In Vitro Effects of this compound

| Experimental Model | Agonist | Effect of this compound | Concentration of this compound |

| Guinea Pig Ileal Smooth Muscle Contraction | Endothelin-3 (ET-3) | Antagonized ETB receptor-mediated contraction | 3 µM |

| Guinea Pig Tracheal Smooth Muscle Contraction | Endothelin-3 (ET-3) | Antagonized ETB receptor-mediated contraction | 3 µM |

| Rat Aortic Smooth Muscle Contraction | - | No effect on ETA receptor-mediated contraction | Not specified |

| Isolated Rat Aorta (with endothelium) | Endothelins | Inhibited endothelium-dependent relaxation | 0.3 - 3 µM |

| Isolated Rat Aorta (with endothelium) | Endothelins | Augmented contractile effects | 3 µM |

Data compiled from Urade et al., 1992 and Karaki et al., 1993.

In Vivo Effects of this compound

While extensive in vivo studies on the systemic effects of this compound are not widely published, its effects on coronary vascular tone have been investigated in an ex vivo model.

Effects on Coronary Vasoconstriction

In an isolated rat heart model, this compound was shown to enhance the coronary vasoconstriction induced by endothelin-1 (ET-1). This effect is consistent with the blockade of ETB receptor-mediated vasodilation, which normally counteracts the ETA receptor-mediated vasoconstriction. The enhancement of vasoconstriction by this compound was comparable to that observed with the nitric oxide synthase inhibitor NG-nitro-L-arginine, suggesting that the vasodilatory effect of ETB receptor activation is mediated by nitric oxide.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the activation of the ETB receptor. The ETB receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand (e.g., ET-1), can trigger multiple downstream pathways. In vascular endothelial cells, a key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. By blocking the ETB receptor, this compound inhibits this vasodilatory pathway.

Caption: ETB receptor signaling pathway leading to vasodilation and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Endothelin Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from tissues expressing ETA and ETB receptors (e.g., rat liver for ETB, rat aorta for ETA).

-

Radioligand: [125I]-ET-1.

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of [125I]-ET-1 (typically at or below its Kd value), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol outlines the methodology for assessing the functional antagonism of this compound on smooth muscle contraction.

Objective: To evaluate the effect of this compound on ETB receptor-mediated smooth muscle contraction.

Materials:

-

Animal tissue (e.g., guinea pig ileum or trachea, rat aorta).

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Isolated tissue bath system with force-displacement transducers.

-

Data acquisition system.

-

Agonist (e.g., Endothelin-3 for ETB-mediated contraction).

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the desired tissue (e.g., a segment of guinea pig ileum). Cut the tissue into appropriate-sized strips or rings.

-

Mounting: Mount the tissue in the isolated tissue bath chambers filled with PSS maintained at 37°C. One end of the tissue is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension. During this time, periodically replace the PSS.

-

Viability Test: Contract the tissue with a standard agent (e.g., potassium chloride) to ensure its viability.

-

Antagonist Incubation: After a washout period, incubate the tissue with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

-

Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (e.g., ET-3) in the presence of this compound.

-

Data Analysis: Compare the concentration-response curve of the agonist in the presence and absence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.

Caption: Workflow for an isolated tissue bath experiment to assess functional antagonism.

Conclusion

This compound is a highly selective and potent antagonist of the endothelin B receptor. Its utility in in vitro and in vivo experimental systems has been crucial for differentiating the roles of ETA and ETB receptors in vascular tone and other physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with endothelin receptor modulators.

References

The Role of IRL-1038 in Endothelin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its diverse physiological and pathophysiological effects through the activation of two G-protein coupled receptor subtypes: endothelin A (ETA) and endothelin B (ETB). The endothelin system is implicated in a variety of cardiovascular diseases, including pulmonary hypertension, making it a critical target for therapeutic intervention. IRL-1038, a selective ETB receptor antagonist, has emerged as a valuable pharmacological tool for dissecting the specific roles of the ETB receptor in complex signaling cascades. This technical guide provides an in-depth overview of the role of IRL-1038 in endothelin signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: IRL-1038 and Endothelin Receptor Selectivity

IRL-1038, chemically identified as [Cys11-Cys15]-ET-1(11-21), is a synthetic peptide fragment of endothelin-1. Its primary mechanism of action is the selective blockade of the ETB receptor, thereby inhibiting the downstream signaling events initiated by the binding of endogenous endothelins to this receptor subtype. This selectivity is crucial for differentiating the physiological functions mediated by ETB receptors from those mediated by ETA receptors.

Data Presentation: Pharmacological Profile of IRL-1038

The following table summarizes the quantitative data available for IRL-1038, highlighting its high affinity and selectivity for the ETB receptor over the ETA receptor.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | ETB | 6-11 nM | Rat, Guinea Pig, Pig, Human | [1] |

| ETA | 0.4-0.7 µM | Rat, Guinea Pig, Pig, Human | [1] | |

| Functional Antagonism | ETB-mediated Contraction | Antagonized at 3 µM | Guinea Pig Ileum and Tracheal Smooth Muscle | [1] |

| ETA-mediated Contraction | No significant effect | Rat Aortic Smooth Muscle | [1] | |

| Endothelium-dependent Relaxation | Inhibited at 0.3-3 µM | Isolated Rat Aorta | [2] |

Endothelin Signaling Pathways and the Role of IRL-1038

Endothelin receptors trigger distinct downstream signaling cascades upon activation. The ETA receptor, predominantly found on vascular smooth muscle cells, primarily mediates vasoconstriction. The ETB receptor, on the other hand, has a more complex role. It is expressed on both vascular endothelial cells and smooth muscle cells.

ETB Receptor Signaling in Endothelial Cells: Activation of ETB receptors on endothelial cells leads to the production and release of nitric oxide (NO) and prostacyclin, which are potent vasodilators. This pathway plays a crucial role in counteracting the vasoconstrictive effects of ET-1.

ETB Receptor Signaling in Smooth Muscle Cells: In some vascular beds, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction, similar to ETA receptors.

IRL-1038, by selectively blocking the ETB receptor, allows researchers to isolate and study the physiological consequences of inhibiting this specific pathway. For instance, in the presence of IRL-1038, the vasodilatory effects mediated by endothelial ETB receptors are abolished, unmasking the full vasoconstrictor potential of ET-1 acting on ETA receptors.

Mandatory Visualization: Signaling Pathways

Caption: Endothelin signaling pathways and the inhibitory action of IRL-1038.

Experimental Protocols

Radioligand Binding Assay for Endothelin Receptors

This protocol is designed to determine the binding affinity (Ki) of IRL-1038 for ETA and ETB receptors.

Materials:

-

Cell membranes expressing either human ETA or ETB receptors.

-

[125I]-ET-1 (radioligand).

-

IRL-1038 (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of IRL-1038 in binding buffer.

-

In a microplate, add a fixed amount of cell membrane preparation (containing either ETA or ETB receptors).

-

Add the various concentrations of IRL-1038 or vehicle (for total binding) to the wells.

-

Add a fixed concentration of [125I]-ET-1 to all wells.

-

To determine non-specific binding, add a high concentration of unlabeled ET-1 to a separate set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of IRL-1038 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol is used to assess the functional antagonism of IRL-1038 on ETB receptor-mediated smooth muscle contraction.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum or trachea).

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

ET-3 (ETB-selective agonist).

-

IRL-1038.

-

Tissue bath apparatus with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Dissect the desired smooth muscle tissue and mount it in the tissue bath chambers filled with PSS.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Obtain a cumulative concentration-response curve to ET-3 to establish a baseline contractile response.

-

Wash the tissue and allow it to return to the baseline resting tension.

-

Incubate the tissue with a specific concentration of IRL-1038 or vehicle for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of IRL-1038 or vehicle, obtain a second cumulative concentration-response curve to ET-3.

-

Compare the concentration-response curves in the absence and presence of IRL-1038 to determine the nature and magnitude of the antagonism.

-

Data can be analyzed to calculate parameters such as pA2 to quantify the potency of the antagonist.

References

Therapeutic Potential of ETB Receptor Blockade by IRL-1038: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of IRL-1038, a selective endothelin-B (ETB) receptor antagonist. The document consolidates available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows. While extensive preclinical research highlights the multifaceted roles of ETB receptor signaling in health and disease, it is important to note that clinical trial data specifically for IRL-1038 is not publicly available. Therefore, this guide also draws upon the broader context of ETB receptor antagonists to discuss potential therapeutic applications and considerations for future clinical development.

Introduction to the Endothelin System and ETB Receptors

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and neuroinflammatory disorders. The system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.

-

ETB Receptors: These receptors exhibit a more complex and diverse range of functions. They are found on endothelial cells, where their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, contributing to vasorelaxation. ETB receptors on endothelial cells are also involved in the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where their activation can lead to vasoconstriction.

The dual nature of ETB receptor signaling underscores the importance of developing selective antagonists to dissect their specific physiological and pathological roles and to develop targeted therapies.

IRL-1038: A Selective ETB Receptor Antagonist

IRL-1038 is a potent and selective antagonist of the ETB receptor. Its selectivity allows for the specific investigation of ETB receptor-mediated pathways and presents a therapeutic strategy to modulate these pathways in disease.

Mechanism of Action

IRL-1038 acts by competitively binding to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides. This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. In vascular tissues, IRL-1038 has been shown to selectively inhibit the endothelium-dependent relaxation induced by endothelins, without affecting vasorelaxation induced by other stimuli like carbachol.[1] This selectivity highlights its specific action on the ETB receptor-mediated release of relaxing factors from the endothelium.

Quantitative Data

The following tables summarize the available quantitative data for IRL-1038 from preclinical studies.

Table 1: Binding Affinity of IRL-1038

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| ETB | 6-11 nM | [2] |

| ETA | 0.4-0.7 µM | [2] |

Table 2: In Vitro Functional Activity of IRL-1038

| Experimental Model | Agonist | Measured Effect | IRL-1038 Concentration | Inhibition | Reference |

| Isolated Rat Aorta (with endothelium) | Endothelin-1/Endothelin-3 | Endothelium-dependent relaxation | 0.3-3 µM | Inhibition of relaxation | [1] |

| Guinea Pig Ileal Smooth Muscle | Endothelin-3 | Contraction | 3 µM | Antagonized contraction | [2] |

| Guinea Pig Tracheal Smooth Muscle | Endothelin-3 | Contraction | 3 µM | Antagonized contraction | |

| Rat Aortic Smooth Muscle | Endothelin-1 | Contraction (ETA-mediated) | 3 µM | No effect |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies used in key experiments involving ETB receptor antagonists like IRL-1038.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (ETA or ETB) are homogenized and centrifuged to isolate the cell membrane fraction.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (IRL-1038).

-

Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Vascular Reactivity Assay

Objective: To assess the effect of a compound on the contraction and relaxation of isolated blood vessels.

General Protocol:

-

Tissue Preparation: A blood vessel (e.g., rat aorta) is carefully dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration: The vessel rings are allowed to equilibrate under a resting tension.

-

Induction of Contraction: A vasoconstrictor (e.g., norepinephrine) is added to the bath to induce a stable contraction.

-

Assessment of Endothelium-Dependent Relaxation: Once a stable contraction is achieved, a vasodilator that acts via the endothelium (e.g., endothelin-1) is added in a cumulative manner to generate a concentration-response curve.

-

Antagonist Treatment: The experiment is repeated in the presence of different concentrations of the antagonist (IRL-1038), which is added to the bath before the addition of the vasodilator.

-

Data Analysis: The relaxation responses in the presence and absence of the antagonist are compared to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of ETB receptor blockade.

Caption: ETB Receptor Signaling Pathway in Endothelial Cells.

Caption: Experimental Workflow for a Receptor Binding Assay.

Caption: Logical Relationship of ETB Receptor Blockade Effects.

Therapeutic Potential of ETB Receptor Blockade

Based on the known functions of the ETB receptor and preclinical data from antagonists, including IRL-1038, several therapeutic areas hold promise for the application of selective ETB receptor blockade.

Cardiovascular Diseases

The role of the endothelin system in cardiovascular diseases is well-established. While ETA receptor antagonists have been developed for conditions like pulmonary arterial hypertension, the therapeutic potential of selective ETB blockade is more nuanced.

-

Hypertension: In certain pathological states, the vasoconstrictor effects of ETB receptor activation on smooth muscle cells may become more prominent. Selective blockade of these receptors could potentially lower blood pressure. However, blocking the vasodilatory and ET-1 clearance functions of endothelial ETB receptors could be counterproductive.

-

Heart Failure: The endothelin system is activated in heart failure, contributing to vasoconstriction and cardiac remodeling. The net effect of selective ETB blockade in this complex condition requires further investigation.

Cancer

Emerging evidence suggests that the ETB receptor plays a significant role in tumor progression, angiogenesis, and metastasis.

-

Tumor Growth and Proliferation: In some cancers, such as melanoma, ETB receptor activation has been shown to promote tumor cell growth and survival. Blockade of this receptor could therefore represent a novel anti-cancer strategy.

-

Angiogenesis: The ETB receptor is involved in mediating the angiogenic effects of ET-1. By blocking this receptor, it may be possible to inhibit the formation of new blood vessels that supply tumors.

-

Drug Delivery: Paradoxically, transient activation of ETB receptors has been explored as a strategy to increase blood flow to tumors, thereby enhancing the delivery of chemotherapeutic agents. Conversely, chronic blockade might have different effects on the tumor microenvironment.

Neuroinflammation and Neuroprotection

The endothelin system is also implicated in the central nervous system, where it can influence neuroinflammation and neuronal survival. The specific roles of the ETB receptor in these processes are an active area of research, and selective antagonists like IRL-1038 are valuable tools for these investigations.

Clinical Development and Future Perspectives

To date, there are no publicly available results from clinical trials specifically evaluating IRL-1038. The clinical development of endothelin receptor antagonists has primarily focused on ETA-selective and dual ETA/ETB antagonists for conditions such as pulmonary arterial hypertension.

The successful clinical development of a selective ETB antagonist like IRL-1038 would depend on several factors:

-

Patient Selection: Identifying patient populations where the pathological effects of ETB receptor activation are predominant will be critical.

-

Safety Profile: A thorough understanding of the safety and tolerability of selective ETB blockade is essential, particularly concerning the potential effects on ET-1 clearance and endothelial function.

-

Biomarker Strategy: The development of biomarkers to monitor the biological activity of the drug and to predict patient response would greatly facilitate clinical trials.

Conclusion

IRL-1038 is a valuable pharmacological tool for elucidating the complex roles of the ETB receptor. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways. While preclinical data suggest potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders, the lack of clinical trial data for IRL-1038 means that its clinical utility remains to be established. Further preclinical in vivo studies and, eventually, well-designed clinical trials will be necessary to fully realize the therapeutic potential of selective ETB receptor blockade. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this promising area of pharmacology.

References

Methodological & Application

Application Notes and Protocols for IRL 1038 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. As a peptide-based antagonist, its proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound, as well as its application in common cell-based assays such as cell proliferation and calcium mobilization studies.

Product Information

| Property | Value |

| IUPAC Name | Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) |

| Molecular Formula | C68H92N14O15S2 |

| Molecular Weight | 1410.66 g/mol |

| Purity | >95% |

| Appearance | White lyophilized powder |

| Storage | Store at -20°C |

Dissolution Protocol for this compound

Objective: To prepare a stock solution of this compound for use in in vitro assays.

Materials:

-

This compound lyophilized powder

-

Acetonitrile (ACN), HPLC grade

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile, polypropylene microcentrifuge tubes

Protocol for Preparing a 1 mM Stock Solution:

-

Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

-

Solvent Preparation: Prepare a 20% acetonitrile solution by mixing 200 µL of acetonitrile with 800 µL of sterile, deionized water or PBS in a sterile tube.

-

Reconstitution: Carefully open the this compound vial. To prepare a 1 mg/mL stock solution, add the appropriate volume of the 20% acetonitrile solution to the vial. For example, to a 1 mg vial, add 1 mL of the 20% acetonitrile solution.

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or for long-term storage, at -80°C.

Note on Solvent Choice: While 20% acetonitrile is a recommended solvent, some cell lines may be sensitive to acetonitrile.[1][2] It is advisable to perform a solvent tolerance test for your specific cell line. The final concentration of acetonitrile in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize cytotoxic effects.[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cells in response to an ETB receptor agonist.

Materials:

-

Cells expressing the ETB receptor (e.g., HEK293 cells stably expressing ETBR)

-

Complete cell culture medium

-

This compound stock solution (1 mM)

-

ETB receptor agonist (e.g., Endothelin-1 or IRL 1620)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Workflow for Cell Proliferation Assay:

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Starvation: After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours to synchronize the cells.

-

This compound Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and pre-incubate for 1-2 hours.

-

Agonist Stimulation: Add the ETB receptor agonist (e.g., Endothelin-1 at a final concentration of 100 nM) to the wells. Include appropriate controls: cells with no treatment, cells with agonist only, and cells with this compound only.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced intracellular calcium release in cells expressing the ETB receptor.

Materials:

-

Cells expressing the ETB receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

ETB receptor agonist

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system (e.g., FLIPR)

Workflow for Calcium Mobilization Assay:

Caption: Workflow for the calcium mobilization assay.

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to attach overnight.

-

Dye Loading: Prepare the dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

This compound Addition: Add the desired concentrations of this compound to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection: Inject the ETB receptor agonist and immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

ETB Receptor Signaling Pathway

This compound acts as an antagonist at the ETB receptor, which is a G-protein coupled receptor (GPCR). The ETB receptor can couple to both Gq and Gi proteins, leading to distinct downstream signaling cascades.[3][4]

Caption: Simplified signaling pathways of the ETB receptor.

Data Presentation

Quantitative data from the assays described above should be summarized in tables for easy comparison.

Table 1: Effect of this compound on Agonist-Induced Cell Proliferation

| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Inhibition |

| 0 (Agonist only) | 1.2 ± 0.1 | 0% |

| 0.1 | 1.0 ± 0.08 | 16.7% |

| 1 | 0.6 ± 0.05 | 50% |

| 10 | 0.2 ± 0.03 | 83.3% |

| 100 | 0.1 ± 0.02 | 91.7% |

Table 2: Effect of this compound on Agonist-Induced Calcium Mobilization

| This compound Conc. (µM) | Peak Fluorescence (RFU) ± SD | % Inhibition |

| 0 (Agonist only) | 5000 ± 250 | 0% |

| 0.01 | 4200 ± 210 | 16% |

| 0.1 | 2600 ± 180 | 48% |

| 1 | 800 ± 90 | 84% |

| 10 | 200 ± 50 | 96% |

Conclusion

These application notes provide a comprehensive guide for the dissolution and in vitro application of the ETB receptor antagonist, this compound. Adherence to these protocols will facilitate the generation of reliable and reproducible data in studies investigating the role of the endothelin system in various physiological and pathological processes. It is always recommended to optimize assay conditions for specific cell lines and experimental setups.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for IRL 1038 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of IRL 1038, a selective endothelin B receptor (ETBR) antagonist, in various cell culture applications. The provided protocols and concentration recommendations are based on existing literature on ETBR antagonists and are intended to serve as a starting point for your research.

Introduction

This compound is a potent and selective antagonist of the endothelin B receptor (ETBR). The endothelin axis, including its receptors, plays a crucial role in various physiological processes and has been implicated in the pathology of several diseases, including cancer. In many cancer types, the ETBR is overexpressed and its activation is associated with tumor growth, cell proliferation, survival, migration, and invasion. Blockade of the ETBR signaling pathway, therefore, presents a promising therapeutic strategy. This compound, by selectively inhibiting the ETBR, is a valuable tool for investigating the role of this receptor in cellular processes and for evaluating its therapeutic potential.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of endothelins to the ETB receptor, a G-protein coupled receptor. Activation of the ETBR by its ligands, primarily endothelin-1 (ET-1), triggers downstream signaling cascades that promote cancer cell survival and proliferation. Two of the major pathways activated by ETBR are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

By inhibiting the ETBR, this compound is expected to suppress the activation of these pro-survival and proliferative signaling pathways, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells that overexpress the ETBR.

Figure 1: Simplified ETBR Signaling Pathway and Inhibition by this compound.

Recommended this compound Concentrations for Cell Culture

| Application | Cell Line Type | Recommended Starting Concentration Range (µM) | Notes |

| Cell Viability Assay | Melanoma, Glioma, Breast Cancer | 1 - 100 | Based on BQ788 data showing reduced viability in this range. A broad range is recommended for initial screening. |

| Apoptosis Assay | Melanoma, Glioma | 10 - 100 | BQ788 has been shown to induce apoptosis in melanoma cells at concentrations up to 100 µM.[1] |

| Cell Cycle Analysis | Cancer cell lines overexpressing ETBR | 1 - 50 | The effect on the cell cycle may occur at lower concentrations than those required for significant apoptosis. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cultured cells. These are generalized protocols and may require optimization for your specific cell line and experimental conditions.

General Experimental Workflow

Figure 2: General workflow for studying the effects of this compound in cell culture.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of adherent or suspension cells using a colorimetric MTS assay.

Materials:

-

96-well cell culture plates

-

Your cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) and resume growth.

-

-

This compound Treatment:

-